molecular formula C₁₉H₉D₈NO₂S B1163986 Tazarotenic Acid-d8

Tazarotenic Acid-d8

Cat. No.: B1163986
M. Wt: 331.46
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tazarotenic Acid-d8 is a deuterated analog of tazarotenic acid, the active metabolite of the retinoid prodrug tazarotene. Tazarotenic acid itself is a third-generation acetylenic retinoid approved for treating psoriasis and acne via topical application . The deuterated form, this compound, replaces eight hydrogen atoms with deuterium (²H), a stable isotope. This modification enhances its utility as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it compensates for matrix effects and ion suppression during quantification of tazarotenic acid in biological matrices .

Properties

Molecular Formula

C₁₉H₉D₈NO₂S

Molecular Weight

331.46

Synonyms

6-[2-(3,4-Dihydro-4,4-(dimethyl-d6)-2H-1-benzothiopyran-6-yl-d2)ethynyl]-3-pyridinecarboxylic Acid;  AGN 190299-d8; 

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics of Tazarotenic Acid-d8:

  • Molecular Weight: Increased by ~8 Da compared to non-deuterated tazarotenic acid (323.4 g/mol vs. ~331.4 g/mol).
  • Role : Ensures precise quantification in pharmacokinetic (PK) studies by matching the physicochemical properties of the analyte while providing distinct mass spectral signatures .
  • Stability : Deuterium substitution reduces metabolic degradation, making it ideal for tracing parent compound metabolism in vitro and in vivo .

Comparison with Similar Compounds

Deuterated Internal Standards

Deuterated analogs are widely used in LC-MS/MS to improve analytical accuracy. Below is a comparison of this compound with other deuterated standards:

Compound Application Molecular Weight Shift Key Studies/Use Cases
This compound Quantification of tazarotenic acid +8 Da PK studies for transdermal formulations
Tazarotenic Acid-d7 LC-MS/MS internal standard +7 Da Phase 1 cancer trials to measure plasma concentrations
Arachidonic Acid-d8 Lipidomics and oxylipin analysis +8 Da RBC storage lesion studies
15-HETE-d8 Eicosanoid quantification +8 Da Inflammation and oxidative stress research

Key Differences :

  • Isotopic Pattern : The number of deuterium atoms (e.g., d7 vs. d8) affects chromatographic retention times and mass spectral peaks, enabling multiplexed detection in complex matrices.
  • Metabolic Stability : this compound’s deuterium placement likely slows oxidation by CYP2C8 and FMO enzymes, which metabolize the parent compound to inactive sulfoxides .

Non-Deuterated Analogs

Parameter Tazarotenic Acid This compound
Bioactivity RAR agonist (EC₅₀: 5.73 nM) Inert (internal standard)
Metabolism Oxidized by CYP2C8/FMO to sulfoxide Resists enzymatic degradation
Systemic Exposure Low (plasma conc. <1 µg/L) Not applicable (tracer use only)

Analytical Method Validation

This compound enables robust quantification of tazarotenic acid in skin permeation studies. For example:

  • Linearity : A validated UPLC-QDa method showed linearity for tazarotenic acid at 13.3–12,500 ng/mL (r² ≥0.99) using deuterated standards .
  • Precision : Intra-day CV <15%, meeting FDA guidelines for bioanalytical validation .

Metabolic Studies

While tazarotenic acid is metabolized by CYP26A1/B1 and CYP2C8 , this compound can track these pathways without interference. For instance:

  • CYP26 Inhibition: Structural analogs of tazarotenic acid inhibit all-trans retinoic acid (at-RA) metabolism, suggesting shared enzyme targets .
  • PK Profile : In transdermal studies, this compound helped confirm low systemic exposure (AUC₀–24 ~99.36% vs. commercial creams) .

Q & A

Q. What are the primary metabolic pathways of Tazarotenic Acid-d8, and how can researchers validate these pathways experimentally?

this compound is metabolized via esterase-mediated hydrolysis and subsequent oxidation by CYP2C8 and flavin-containing monooxygenases (FMOs) to sulfoxide metabolites. To validate these pathways:

  • Use primary hepatocytes or liver microsomes from model systems (e.g., rat or human) to track metabolite formation via LC-MS/MS .
  • Employ enzyme inhibition assays (e.g., ketoconazole for CYP2C8) to confirm enzymatic contributions .
  • Cross-reference findings with regulatory databases (e.g., PharmaPendium) while noting potential gaps in esterase metabolism data .

Q. What analytical methods are recommended for simultaneous quantification of this compound and its metabolites in biological matrices?

Ultra-performance liquid chromatography with quadrupole detector mass spectrometry (UPLC-QDa) is validated for simultaneous detection in tissues like porcine skin. Key methodological steps include:

  • Optimizing chromatographic parameters (gradient steepness, column temperature) via design-of-experiment (DoE) approaches .
  • Validating linearity (e.g., 0.4–18,750 ng/mL for tazarotene; 13.3–12,500 ng/mL for tazarotenic acid) and precision (<15% error) per FDA guidelines .
  • Ensuring analyte stability under varying storage conditions (e.g., freeze-thaw cycles) .

Q. How does this compound interact with retinoic acid receptors (RARs), and what assays can assess its receptor selectivity?

this compound selectively binds RAR-β and RAR-γ, with minimal affinity for RAR-α. To evaluate receptor interactions:

  • Use luciferase reporter assays in transfected cell lines to measure RAR subtype-specific transactivation .
  • Compare dose-response curves with reference agonists (e.g., all-trans retinoic acid) to quantify potency .

Q. What factors influence the systemic exposure of this compound in preclinical models?

Key factors include:

  • Formulation : Foam formulations exhibit lower systemic exposure (1.8-fold lower AUC) compared to gels .
  • Protein binding : >99% plasma protein binding reduces distribution volume (1.97 L/kg) .
  • Dosing regimen : Chronic application increases plasma levels (e.g., 5.3% systemic absorption after 14 days of 0.1% gel) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in enzymatic contributions to this compound metabolism?

Conflicting reports on CYP2C8 vs. esterase roles require:

  • Comparative metabolism studies : Use recombinant enzymes (e.g., CYP2C8, CYP26A1) to isolate oxidation pathways .
  • Knockout models : CRISPR/Cas9-engineered hepatocytes lacking specific enzymes to identify rate-limiting steps .
  • Interspecies validation : Compare human vs. rodent metabolic profiles to address translational relevance .

Q. What experimental strategies optimize the detection of low-abundance this compound metabolites in complex biological samples?

  • Super-resolution microscopy : Resolve autophagic structures (e.g., autolysosomes) in cellular degradation studies .
  • Stable isotope tracing : Use deuterated standards (e.g., this compound) to enhance MS sensitivity and quantify trace metabolites .
  • Data-independent acquisition (DIA) : Broadens metabolite coverage in untargeted metabolomics .

Q. How should researchers address variability in pharmacokinetic (PK) data across clinical and preclinical studies?

  • Population PK modeling : Incorporate covariates like body weight, formulation differences, and CYP2C8 polymorphisms .
  • Exaggerated-use trials : Assess PK under maximal dosing conditions to capture outlier scenarios (e.g., 28-day exaggerated-use Phase I trials) .
  • Meta-analysis : Aggregate data from multiple studies to identify consistent trends (e.g., t½ ≈18 hours in humans) .

Q. What methodologies are critical for ensuring reproducibility in studies involving this compound?

  • Standardized protocols : Detail experimental conditions (e.g., storage at -80°C, extraction solvents) in supplementary materials .
  • Interlaboratory validation : Share reference standards and blinded samples across labs to harmonize results .
  • Open data practices : Publish raw chromatograms and pharmacokinetic curves in repositories for independent verification .

Q. How can researchers leverage "People Also Ask" (PAA) data to identify gaps in this compound literature?

  • Semantic analysis : Use tools like Semrush to cluster PAA questions into themes (e.g., metabolism, toxicity) .
  • Dynamic content updates : Regularly integrate new PAA queries (e.g., "CYP26A1 interactions") into review articles .
  • FAQ schema markup : Enhance searchability of Q&A content for academic databases .

Methodological Tables

Parameter Value Reference
Plasma protein binding>99%
Half-life (t½) in humans~18 hours
CYP2C8 affinity (Km)Not reported; inferred from inhibition
UPLC-QDa detection range0.4–18,750 ng/mL (tazarotene)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.